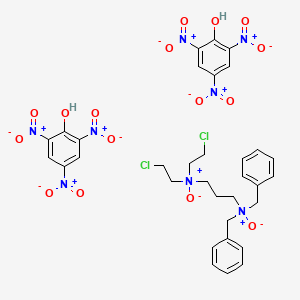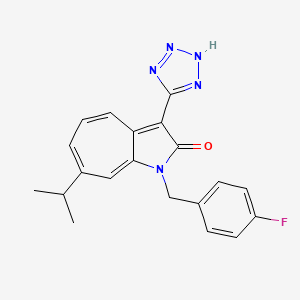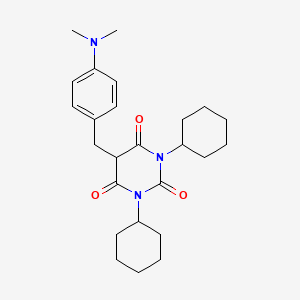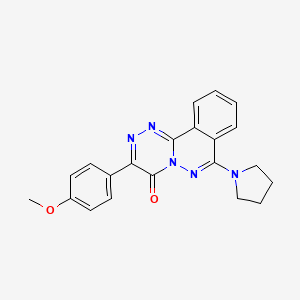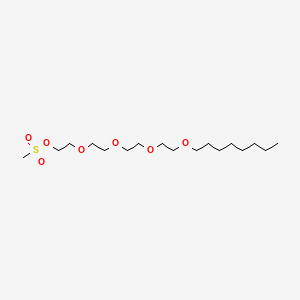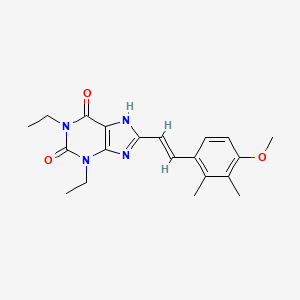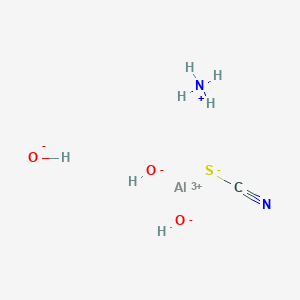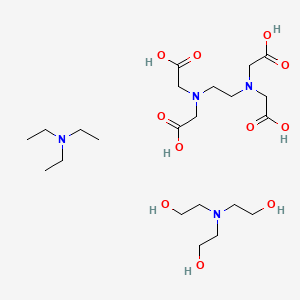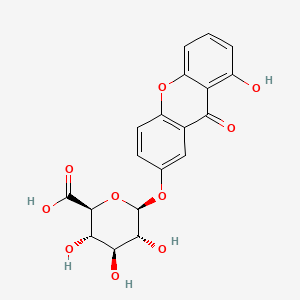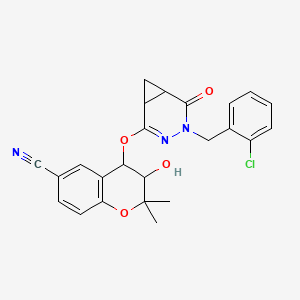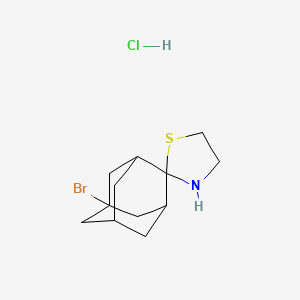
5'-Bromospiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom and a thiazolidine ring fused with a tricyclodecane framework. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thiocarbonyl compound to form the thiazolidine ring.
Spirocyclization: The thiazolidine intermediate undergoes a spirocyclization reaction with a tricyclodecane derivative in the presence of a brominating agent to introduce the bromine atom.
Hydrochloride Formation: The final step involves the treatment of the brominated spiro compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Hydrolysis: Decomposed products of the spiro structure.
Scientific Research Applications
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiazolidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity, protein-protein interactions, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5’-Chlorospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 5’-Fluorospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 5’-Iodospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
Uniqueness
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom enhances its potential for substitution reactions and influences its biological activity .
Properties
CAS No. |
159553-31-8 |
|---|---|
Molecular Formula |
C12H19BrClNS |
Molecular Weight |
324.71 g/mol |
IUPAC Name |
1'-bromospiro[1,3-thiazolidine-2,4'-adamantane];hydrochloride |
InChI |
InChI=1S/C12H18BrNS.ClH/c13-11-5-8-3-9(6-11)12(10(4-8)7-11)14-1-2-15-12;/h8-10,14H,1-7H2;1H |
InChI Key |
WNVZKBRDVIEBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(N1)C3CC4CC2CC(C4)(C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


